Introduction: A Sterically Hindered Phenolic Antioxidant of Industrial Significance
Introduction: A Sterically Hindered Phenolic Antioxidant of Industrial Significance
An In-Depth Technical Guide to 4,4'-Ethylenebis(2,6-di-tert-butylphenol)
CAS Number: 1516-94-5
4,4'-Ethylenebis(2,6-di-tert-butylphenol) is a high-performance, non-discoloring primary antioxidant belonging to the sterically hindered phenolic class. Its molecular structure, featuring two bulky di-tert-butylphenol moieties linked by an ethylene bridge, makes it an exceptionally effective stabilizer for a wide range of organic materials. This guide provides a comprehensive technical overview of its properties, mechanism, synthesis, applications, and safety protocols, intended for researchers and professionals in polymer science, materials chemistry, and drug development.
Identified by the CAS Registry Number 1516-94-5 , this compound is a crucial additive for preventing thermo-oxidative degradation in polymers such as rubber, resins, and plastics, thereby extending their service life and preserving their physical and mechanical properties.[1] Its high stability and low volatility make it suitable for demanding processing conditions.
Section 1: Physicochemical and Spectroscopic Characterization
Understanding the fundamental properties of a compound is paramount for its effective application. This section details the key physical, chemical, and spectroscopic identifiers for 4,4'-Ethylenebis(2,6-di-tert-butylphenol).
Core Chemical Identity
The molecule consists of two 2,6-di-tert-butylphenol units joined at the 4-position by an ethane-1,2-diyl group.
Caption: Chemical structure of 4,4'-Ethylenebis(2,6-di-tert-butylphenol).
Quantitative Data Summary
The following table summarizes the key physicochemical properties of the compound.
| Property | Value | Source(s) |
| CAS Number | 1516-94-5 | [2][3] |
| Molecular Formula | C₃₀H₄₆O₂ | [2][3] |
| Molecular Weight | 438.69 g/mol | [3] |
| Appearance | White crystalline solid | [2] |
| Melting Point | 174-175 °C | [2] |
| Boiling Point | 464 °C at 760 mmHg | [2] |
| Density | 0.982 g/cm³ | [2] |
| Topological Polar Surface Area | 40.5 Ų | [3] |
| Hydrogen Bond Donors | 2 | [3] |
| Hydrogen Bond Acceptors | 2 | [3] |
Spectroscopic Profile (Theoretical)
| Spectroscopy | Expected Features |
| ¹H NMR | - δ ~1.4 ppm (s, 36H): A large singlet corresponding to the 36 equivalent protons of the four tert-butyl groups. - δ ~2.8 ppm (s, 4H): A singlet for the four protons of the ethylene (-CH₂-CH₂-) bridge. - δ ~5.0 ppm (s, 2H): A singlet for the two acidic phenolic hydroxyl (-OH) protons. This shift can vary with solvent and concentration. - δ ~7.0 ppm (s, 4H): A singlet representing the four aromatic protons on the phenolic rings. |
| ¹³C NMR | - ~30 ppm & ~34 ppm: Signals for the methyl and quaternary carbons of the tert-butyl groups. - ~37 ppm: Signal for the ethylene bridge carbons. - ~125-155 ppm: A set of signals corresponding to the aromatic carbons, including the C-OH, C-alkyl, and C-H substituted carbons. |
| IR Spectroscopy | - ~3650 cm⁻¹ (sharp): O-H stretching vibration, characteristic of a sterically hindered phenol. - ~2850-3000 cm⁻¹: C-H stretching from the alkyl (tert-butyl and ethylene) groups. - ~1450-1600 cm⁻¹: Aromatic C=C ring stretching vibrations. |
Section 2: Mechanism of Action as a Primary Antioxidant
The efficacy of 4,4'-Ethylenebis(2,6-di-tert-butylphenol) stems from its function as a "radical scavenger" or "chain-breaking" antioxidant. The process of oxidative degradation in polymers is a free-radical chain reaction. This antioxidant interrupts the cycle.
Causality of Action:
-
Initiation: Heat or UV light generates initial free radicals (R•) from the polymer backbone.
-
Propagation: These radicals react with oxygen to form highly reactive peroxy radicals (ROO•), which then abstract hydrogen from the polymer chain, creating a new radical (R•) and a hydroperoxide (ROOH). This propagates the degradation cycle.
-
Intervention (The Role of the Antioxidant): The hindered phenol (ArOH) donates its weakly bonded hydroxyl hydrogen to the peroxy radical (ROO•).[4] This neutralizes the aggressive radical, converting it into a stable hydroperoxide (ROOH) and forming a phenoxyl radical (ArO•).[5][6]
-
Stabilization: The resulting phenoxyl radical is highly stabilized due to two key features:
-
Steric Hindrance: The bulky tert-butyl groups at the ortho positions physically shield the radical oxygen, preventing it from initiating new degradation chains.[7]
-
Resonance Delocalization: The unpaired electron is delocalized across the aromatic ring, further reducing its reactivity.
-
This chain-breaking donation terminates the propagation cycle, effectively protecting the polymer matrix.
Caption: Mechanism of radical scavenging by a hindered phenolic antioxidant.
Section 3: Synthesis Pathway
While specific industrial synthesis protocols for 4,4'-Ethylenebis(2,6-di-tert-butylphenol) are proprietary, a plausible and logical synthetic route can be constructed based on established principles of phenol chemistry, primarily the oxidative coupling of phenolic compounds.
The most likely precursor is 2,6-di-tert-butylphenol (CAS 128-39-2), which is produced industrially by the Friedel-Crafts alkylation of phenol with isobutene.[7] The formation of the ethylene bridge likely proceeds through a controlled oxidative C-C coupling reaction at the para-position of the precursor.
Proposed General Synthesis Workflow
This workflow represents a generalized approach. The choice of catalyst, oxidant, and solvent is critical for achieving high selectivity towards the desired ethylene-bridged dimer over other potential byproducts like the directly coupled biphenol or diphenoquinone.[4][8]
Caption: Generalized workflow for the synthesis of the target antioxidant.
Experimental Protocol Considerations
-
Catalyst Selection: The choice of catalyst is paramount. Copper or cobalt-based catalysts are often used for oxidative coupling of phenols.[8] The ligand environment around the metal center dictates the reaction's selectivity.
-
Oxidant: Molecular oxygen or peroxides like tert-butylhydroperoxide are common oxidants for these reactions.[8] Controlling the stoichiometry of the oxidant is crucial to prevent over-oxidation to quinone-type structures.
-
Solvent and Temperature: The reaction is typically performed in an organic solvent. Temperature control is critical to manage reaction kinetics and minimize the formation of undesired side products.
-
Purification: The final step involves purification, usually by recrystallization from a suitable solvent, to isolate the high-purity crystalline product.
Section 4: Applications and Performance Insights
The primary utility of 4,4'-Ethylenebis(2,6-di-tert-butylphenol) is as a thermal stabilizer in a variety of polymeric materials. Its high molecular weight and low volatility ensure it remains within the polymer matrix during high-temperature processing and throughout the product's lifespan.
Key Polymer Systems
This antioxidant is effective in a range of polymers, including:
-
Polyolefins: Polypropylene (PP) and Polyethylene (PE)
-
Elastomers: Isoprene Rubber (IR) and other synthetic rubbers
-
Styrenics: High-impact polystyrene (HIPS) and ABS resins
-
Other Engineering Plastics: PVC, Polyamides, and Polyurethanes[1][9]
Performance Data and Synergism
Research demonstrates its high efficiency. In studies on the accelerated aging of polypropylene and isoprene rubber, it showed performance comparable or superior to other commercial antioxidants.[10]
-
In Polypropylene (PP): When added at a concentration of 0.3 wt%, it significantly increases the induction period of oxidation, as measured by differential scanning calorimetry (DSC).[10] This indicates a prolonged resistance to thermal degradation.
-
Synergistic Blends: For comprehensive protection, hindered phenolic antioxidants are often used in combination with secondary antioxidants, such as phosphites or thioesters.[6] The primary antioxidant (the phenol) scavenges free radicals, while the secondary antioxidant decomposes hydroperoxides (ROOH)—byproducts of the initial scavenging step—into non-radical, stable products. This synergistic approach prevents the hydroperoxides from later breaking down and re-initiating the degradation cycle.
Section 5: Safety, Handling, and Toxicology
Proper handling and storage are essential for ensuring laboratory and industrial safety. While this specific molecule is noted for being a stable, non-toxic product, it belongs to the chemical class of phenols, which requires careful handling.[1]
Recommended Handling and Storage Protocol
-
Engineering Controls: Use in a well-ventilated area. Local exhaust ventilation is recommended to control the dispersion of dust.[11]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear safety goggles or glasses.
-
Skin Protection: Wear suitable protective gloves (e.g., nitrile rubber) and a lab coat.
-
Respiratory Protection: For operations generating significant dust, a NIOSH-approved respirator may be necessary.[11]
-
-
Handling Practices: Avoid creating dust. Prevent contact with skin, eyes, and clothing. Do not ingest.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[11]
Toxicology Profile
Specific, publicly available LD50 data for CAS 1516-94-5 is limited. However, data from closely related hindered phenolic compounds can provide a general toxicological context.
-
2,6-di-tert-butylphenol (Precursor): Has an oral LD50 in mice of 2995 mg/kg. It is known to be an irritant to the skin, eyes, and respiratory tract.[11]
-
4,4'-Methylenebis(2,6-di-tert-butylphenol) (Related Antioxidant): Exhibits very low acute toxicity, with a reported oral LD50 in rats of >24 g/kg.[1] Another study reports an oral LD50 in rats of >5000 mg/kg bw.[5]
Based on this data, 4,4'-Ethylenebis(2,6-di-tert-butylphenol) is expected to have a low order of acute toxicity. However, as with all chemicals, unnecessary exposure should be avoided, and standard industrial hygiene practices must be followed.
References
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Wikipedia. (n.d.). 2,6-Di-tert-butylphenol. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Hindered Phenolic Antioxidants in Modern Material Science. Retrieved from [Link]
- Australian Industrial Chemicals Introduction Scheme (AICIS). (2016, April 21). Phenol, 2,2'-methylenebis[6-(1,1-dimethylethyl)-4-methyl-: Human health tier II assessment. Retrieved from https://www.industrialchemicals.gov.au/chemical-information/search-assessments/find-assessment-details-by-cas-number?casNumber=119-47-1
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ResearchGate. (2023, August 5). Oxidation of 2,6-di- tert-butylphenol with tert-butylhydroperoxide catalyzed by cobalt(II) phthalocyanine tetrasulfonate in a methanol–water mixture and formation of an unusual product 4,4′-dihydroxy-3,3′,5,5′-tetra- tert-butylbiphenyl. Retrieved from [Link]'
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Tintoll. (n.d.). Hindered Phenol Antioxidant HPAO. Retrieved from [Link]
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LookChem. (n.d.). Cas 1516-94-5, 4,4'-Ethylenebis(2,6-ditert-butylphenol). Retrieved from [Link]
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Vinati Organics. (2024, June 21). Mechanism of Hindered Phenol Antioxidant. Retrieved from [Link]
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Partners in Chemicals. (2022, October 5). Hindered phenolic antioxidants for protection of polymers. Retrieved from [Link]
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Hexie. (n.d.). China 4 4 Ethylenebis 2 6-Di-Tert-Butylphenol Manufacturer and Supplier, Product. Retrieved from [Link]
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PubChem. (n.d.). 4,4'-(1,2-Ethanediyl)bis(2,6-bis(1,1-dimethylethyl)phenol). Retrieved from [Link]
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ResearchGate. (2023, August 10). Performance of 4,4'-Bis(2,6-di-tert-butylphenol) in Stabilization of Isoprene Rubber and Polypropylene. Retrieved from [Link]
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PubChem. (n.d.). 2,6-Di-tert-butylphenol. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Enhancing Polymer Lifespan: The Science Behind 2,2'-Ethylidenebis[4,6-Di-T-Butylphenol]. Retrieved from [Link]
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ResearchGate. (2023, August 6). (PDF) Characteristics of the Stabilising Action of Phenolic Antioxidant 4,4'-Bis(2,6-Di- Tert -butylphenol) in the Ageing Processes of Rubbers. Retrieved from [Link]
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Green Chemistry (RSC Publishing). (n.d.). Oxidative C–C coupling of 2,6-di-tert-butylphenol in aqueous media via catalytically active molybdate surfactants. Retrieved from [Link]
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ResearchGate. (2023, August 6). Oxidative C–C coupling of 2,6-di-tert-butylphenol in aqueous media via catalytically active molybdate surfactants | Request PDF. Retrieved from [Link]
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ResearchGate. (n.d.). A new mechanism - Key for an improved synthesis of 2,6-di-tert-butylphenol. Retrieved from [Link]
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